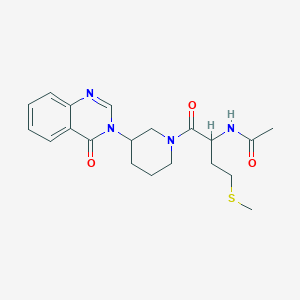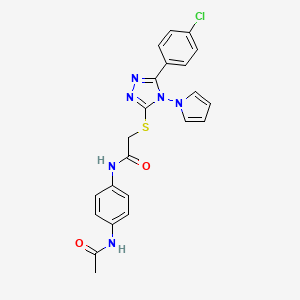
Chloromethyl 3-methylbutanoate
Descripción general
Descripción
Chloromethyl 3-methylbutanoate is an organic compound with the molecular formula C₆H₁₁ClO₂. It is an ester, characterized by the presence of a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl group. Esters like this compound are known for their pleasant odors and are often used in perfumes and flavoring agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Chloromethyl 3-methylbutanoate can be synthesized through the esterification of 3-methylbutanoic acid with chloromethanol in the presence of a strong acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency .
Types of Reactions:
Substitution: The chlorine atom in this compound can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different esters or alcohols.
Common Reagents and Conditions:
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are commonly used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under mild to moderate conditions.
Major Products:
Hydrolysis: 3-methylbutanoic acid and chloromethanol.
Substitution: Various esters or alcohols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chloromethyl 3-methylbutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other esters and alcohols.
Biology: The compound can be used in studies involving ester hydrolysis and enzyme catalysis.
Medicine: Research into the pharmacokinetics and metabolism of ester compounds often involves this compound as a model compound.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of Chloromethyl 3-methylbutanoate primarily involves its hydrolysis and substitution reactions. In hydrolysis, the ester bond is cleaved by water, resulting in the formation of an acid and an alcohol. In substitution reactions, the chlorine atom is replaced by a nucleophile, leading to the formation of new compounds. These reactions are facilitated by the presence of catalysts and specific reaction conditions .
Comparación Con Compuestos Similares
Methyl butanoate: An ester with a similar structure but without the chlorine atom.
Ethyl acetate: Another ester commonly used in organic synthesis and industrial applications.
Uniqueness: Chloromethyl 3-methylbutanoate is unique due to the presence of the chlorine atom, which makes it more reactive in substitution reactions compared to other esters like methyl butanoate and ethyl acetate. This reactivity allows for a broader range of chemical transformations and applications .
Propiedades
IUPAC Name |
chloromethyl 3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2/c1-5(2)3-6(8)9-4-7/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUQVLASZBFABN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82504-50-5 | |
| Record name | chloromethyl 3-methylbutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-{[(4-chlorophenyl)thio]methyl}-1-phenyl-1H-pyrazol-5-ol](/img/structure/B2373443.png)


![5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[4-(trifluoromethoxy)phenyl]pyrimidin-4-amine](/img/structure/B2373449.png)
![1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-thienylmethyl)piperidine-4-carboxamide](/img/structure/B2373452.png)
![(11Z)-N-(4-fluorophenyl)-11-[(3,4,5-trimethoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2373453.png)
![2,4-Diaza-1,2,3,4,5,6,7,8-octahydro-5-thiacyclopenta[a]indene-1,3-dione](/img/structure/B2373455.png)
![N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-phenoxypropanamide](/img/structure/B2373458.png)

